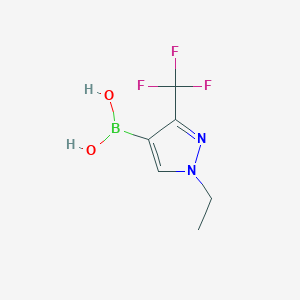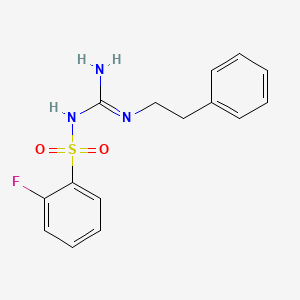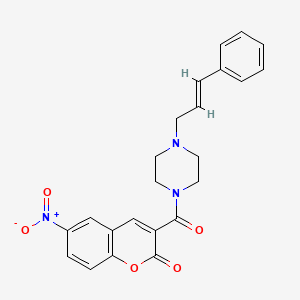
3-(2-Pyridyl)-6-methyl-1,4,5,6-tetrahydro-1,2,4-triazin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(2-Pyridyl)-6-methyl-1,4,5,6-tetrahydro-1,2,4-triazin-5-one” is a complex organic molecule that contains a pyridyl group (a derivative of pyridine) and a triazinone group (a derivative of triazine). Pyridines and triazines are both nitrogen-containing heterocyclic compounds that are widely used in various fields such as pharmaceuticals, agrochemicals, and materials .
Synthesis Analysis
While specific synthesis methods for “3-(2-Pyridyl)-6-methyl-1,4,5,6-tetrahydro-1,2,4-triazin-5-one” were not found, pyridine derivatives are often synthesized through various methods including cross-coupling reactions . In addition, pyridylphosphonium salts have been found to be useful alternatives to cyanopyridines in radical-radical coupling reactions .
Molecular Structure Analysis
The molecular structure of “3-(2-Pyridyl)-6-methyl-1,4,5,6-tetrahydro-1,2,4-triazin-5-one” would likely be complex due to the presence of multiple functional groups. Pyridine derivatives are known to exhibit diverse and valuable synthetical, biological, and photophysical properties .
Chemical Reactions Analysis
The chemical reactivity of “3-(2-Pyridyl)-6-methyl-1,4,5,6-tetrahydro-1,2,4-triazin-5-one” would likely be influenced by the presence of the pyridyl and triazinone groups. Pyridine derivatives are known to undergo selective C–H activation in the presence of certain transition metal complexes .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2-Pyridyl)-6-methyl-1,4,5,6-tetrahydro-1,2,4-triazin-5-one” would likely be influenced by its molecular structure. Pyridine derivatives are known to exhibit diverse properties, including weak basicity or acidity depending on the nature of their substituent groups .
科学的研究の応用
Drug Delivery Applications
Research has explored the encapsulation of lipophilic pyrenyl derivatives in water-soluble metalla-cages, highlighting potential in drug delivery systems. These host-guest systems have shown increased cytotoxicity against human ovarian cancer cells, suggesting their utility in targeted cancer therapies (Mattsson et al., 2010).
Coordination Chemistry
The coordination chemistry of tripyridyl-triazine ligands has been extensively studied, with these compounds demonstrating the ability to form complexes with transition metals and lanthanides. Such complexes are utilized in the creation of luminescent materials, coordination polymers, and networks, as well as in the synthesis of discrete metalla-assemblies (Therrien, 2011).
Crystal Structure Analysis
The crystal structure of pymetrozine, a compound with similarities in its chemical structure, offers insights into the antifeedant properties used in pest control. Such studies contribute to the understanding of molecular interactions and stability, which are crucial in designing effective pest control agents (Jeon et al., 2015).
Antifungal Activity
Compounds related to 3-(2-Pyridyl)-6-methyl-1,4,5,6-tetrahydro-1,2,4-triazin-5-one have been investigated for their potential as antifungal agents. Research demonstrates their efficacy against strains of Candida, Aspergillus, Mucor, and Trychophyton, offering promising paths for the development of new antifungal medications (Reich et al., 1989).
Catalysis and Chemical Synthesis
Studies have shown the utility of related compounds in catalysis, particularly in the epoxidation of allyl alcohols. These findings pave the way for more efficient and selective catalytic processes in organic synthesis, highlighting the versatility of pyridyl-triazine derivatives (Azarkamanzad et al., 2018).
Selective Extraction of Metals
Research into bis(triazinyl)pyridines for the selective extraction of americium(III) from europium(III) has significant implications for nuclear waste management and recycling processes. This highlights the role of such compounds in advancing sustainable practices in the nuclear industry (Hudson et al., 2006).
Thermal Behavior
The thermal decomposition and stability of derivatives have been explored, offering insights into their potential applications in materials science, especially where thermal stability is a critical factor (Sikorska-Iwan & Modzelewska-Banachiewicz, 2005).
Safety And Hazards
While specific safety and hazard information for “3-(2-Pyridyl)-6-methyl-1,4,5,6-tetrahydro-1,2,4-triazin-5-one” was not found, it’s important to handle all chemicals with care. For instance, some pyridine derivatives are considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation .
将来の方向性
特性
IUPAC Name |
6-methyl-3-pyridin-2-yl-4,6-dihydro-1H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-6-9(14)11-8(13-12-6)7-4-2-3-5-10-7/h2-6,12H,1H3,(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVKXEJKNHWWSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(=NN1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Pyridyl)-6-methyl-1,4,5,6-tetrahydro-1,2,4-triazin-5-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-methyl-11-oxo-N-(2-thienylmethyl)-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B3011731.png)
![4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B3011732.png)

![3-(2,4-dichlorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3011736.png)

![N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B3011744.png)

![methyl [(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetate](/img/structure/B3011747.png)



![N-cyclohexyl-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3011752.png)
![[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanol](/img/structure/B3011753.png)